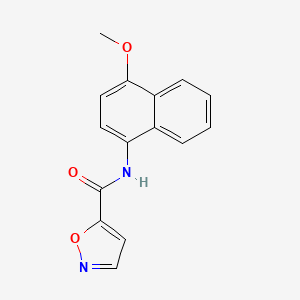

![molecular formula C19H12Cl2N2O2S B2989381 1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326873-62-4](/img/no-structure.png)

1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

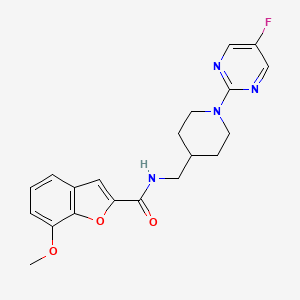

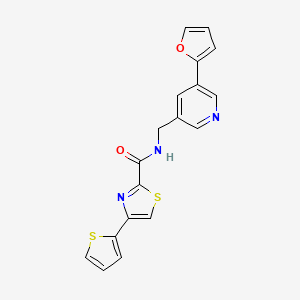

1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as CCT251545, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. This compound targets the protein kinase PAK4, which is involved in various cellular processes such as cell migration, invasion, and proliferation. In

Aplicaciones Científicas De Investigación

Anticancer Activity

Thienopyrimidine derivatives have been studied for their potential as anticancer agents. They have shown cytotoxic effects on various cancer cell lines, including prostate cancer (PC3) and breast cancer (MDA-MB-231) cell lines . Some derivatives have also been evaluated against human cancer cell lines like HepG-2 (liver cancer) and MCF-7 (breast cancer), indicating their broad-spectrum anticancer activity .

GPR55 Receptor Antagonism

These compounds have been explored as antagonists for the GPR55 receptor, which is implicated in various physiological and pathological processes. Insights into the structure-activity relationship of thienopyrimidine derivatives can lead to the development of new therapeutic agents targeting this receptor .

Medicinal Chemistry

Thienopyrimidines are structural analogs of purines and hold a significant place in medicinal chemistry due to their diverse biological activities. They are being continuously studied for various medicinal applications .

Biological Activity Evaluation

The biological activities of thienopyrimidine derivatives are extensively evaluated through various spectroscopy analyses such as IR, NMR, MS, and elemental analyses. This helps in elucidating the chemical structures and potential therapeutic uses of these compounds .

Design and Synthesis of Novel Compounds

Researchers are actively engaged in designing and synthesizing novel thienopyrimidine derivatives to evaluate their biological activities. This includes assessing their cytotoxicity against different cancer cell lines to identify potent anticancer compounds .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 4-chlorophenylacetic acid to form 1-(4-chlorobenzyl)-3-(4-chlorophenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system. The final product is obtained by cyclization of the intermediate with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-chlorophenylacetic acid", "thiosemicarbazide", "acetic anhydride", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 4-chlorophenylacetic acid in the presence of a catalyst to form 1-(4-chlorobenzyl)-3-(4-chlorophenyl)prop-2-en-1-one.", "Step 2: Reaction of the intermediate from step 1 with thiosemicarbazide in ethanol to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system.", "Step 3: Cyclization of the intermediate from step 2 with acetic anhydride in the presence of a catalyst to form 1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

Número CAS |

1326873-62-4 |

Nombre del producto |

1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Fórmula molecular |

C19H12Cl2N2O2S |

Peso molecular |

403.28 |

Nombre IUPAC |

3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C19H12Cl2N2O2S/c20-13-3-1-12(2-4-13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-7-5-14(21)6-8-15/h1-10H,11H2 |

Clave InChI |

AYEUHZLWZYHGEZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

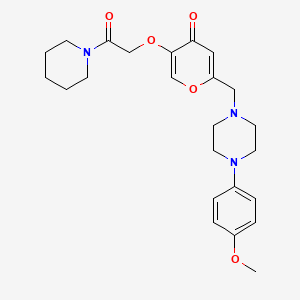

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2989303.png)

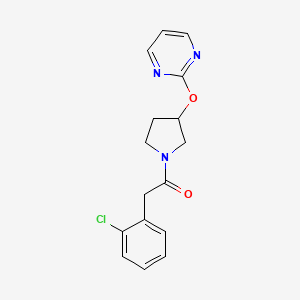

![1-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2989304.png)

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2989305.png)

![[(4-Bromobenzyl)sulfanyl]acetic acid](/img/structure/B2989314.png)

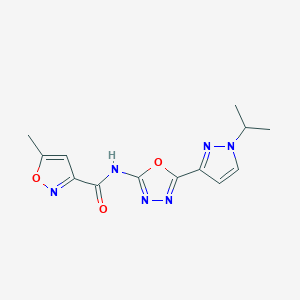

![(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2989317.png)